N-(2,2-dimethylpropyl)pyridin-3-amine

Description

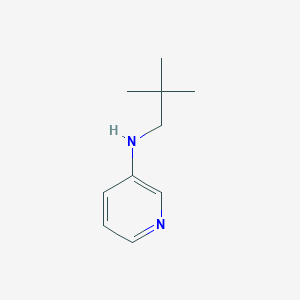

N-(2,2-dimethylpropyl)pyridin-3-amine is an organic compound with the molecular formula C₁₀H₁₆N₂ and a monoisotopic mass of 164.13135 Da. Structurally, it consists of a pyridine ring substituted at the 3-position with an amine group linked to a 2,2-dimethylpropyl (neopentyl) moiety. The compound is characterized by its InChIKey GNYFTORFAKIQDR-UHFFFAOYSA-N, which uniquely identifies its stereochemical and structural features .

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)8-12-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYFTORFAKIQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2,2-dimethylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)pyridin-3-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes involved in nitrification. The compound inhibits the activity of these enzymes, thereby reducing the conversion of ammonia to nitrate in the soil. This inhibition helps to retain nitrogen in the soil in a form that is more readily available to plants, improving agricultural productivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2,2-dimethylpropyl)pyridin-3-amine with structurally or functionally related compounds, highlighting key differences in molecular features, synthesis, and applications.

Key Comparative Insights:

Pheniramine shares a pyridyl-amine backbone but incorporates a phenyl group and dimethylamine, which are critical for its antihistamine activity .

Synthesis Complexity :

- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine requires copper catalysis and yields 17.9%, reflecting challenges in introducing cyclopropyl groups . In contrast, Pheniramine’s synthesis involves multi-step alkylation, optimized for scale-up .

Compounds with pyrrolidine or pyrazole rings (e.g., and ) often target enzymes or receptors due to their conformational flexibility .

Physical Properties :

- The neopentyl group in the target compound likely increases hydrophobicity compared to smaller substituents, affecting solubility and bioavailability.

Notes

Patent Significance : Its high patent count (8) implies proprietary industrial applications, possibly in agrochemicals or pharmaceuticals, warranting further investigation .

Structural Analogues : Pyridine- and amine-containing compounds (e.g., Pheniramine) highlight the importance of substituent positioning for bioactivity .

Data Limitations : Physical data (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating experimental characterization.

Biological Activity

N-(2,2-dimethylpropyl)pyridin-3-amine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a 2,2-dimethylpropyl group at the nitrogen atom. The structural formula can be represented as follows:

This compound is primarily utilized as a building block in organic synthesis and has shown promise in various biological assays.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that the compound acts as an enzyme inhibitor , particularly affecting pathways involved in nitrification. By inhibiting enzymes that convert ammonia to nitrate, it helps retain nitrogen in a form more accessible to plants, thereby enhancing agricultural productivity.

1. Enzyme Inhibition

This compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways. Its inhibitory effects on nitrifying bacteria have been documented, suggesting potential applications in agricultural settings to improve nitrogen retention in soils.

Case Studies and Experimental Data

Recent studies have highlighted the biological activities of similar pyridine compounds, providing insights into the potential applications of this compound:

| Compound | Biological Activity | Target |

|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | DHFR inhibition | Cancer treatment |

| N-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidine | Tyrosine kinase inhibition | Cancer treatment |

| N-(4-fluorophenyl)-pyridine derivatives | Acetylcholinesterase inhibition | Alzheimer's disease |

These findings indicate that compounds with similar structures may exhibit significant therapeutic effects through various mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.